



Application Notes and Protocols for the Stereoselective Synthesis of cis-Whiskey Lactone

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Compound of Interest		
Compound Name:	Whiskey lactone	
Cat. No.:	B1216221	Get Quote

Introduction

Whiskey lactone, chemically known as 3-methyl-4-octanolide, is a crucial flavor and aroma compound found in oak-aged alcoholic beverages like whiskey, wine, and brandy. It exists as two diastereomers, cis and trans, with the cis-isomer being particularly valued for its characteristic sweet, coconut-like aroma. The stereoselective synthesis of cis-whiskey lactone is of significant interest to the flavor and fragrance industry, as well as for research into its biological activities, such as its reported insect repellent properties. This document provides detailed application notes and protocols for various stereoselective synthetic routes to cis-whiskey lactone, catering to researchers, scientists, and professionals in drug development.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for different stereoselective methods for the synthesis of cis-**whiskey lactone**, allowing for a direct comparison of their efficiencies and selectivities.



Synthetic Method	Starting Material	Key Reagents/ Catalyst	Overall Yield (%)	Diastereo selectivity (cis:trans)	Enantiom eric Excess (e.e.%)	Reference
Multi-step Chemical Synthesis	1,4- Cyclohexa diene	mCPBA, Li(CH ₃) ₂ Cu , Sharpless oxidation, Li(C ₂ H ₅) ₂ C u	10.7	Selective for cis	Racemic	[1]
B(C ₆ F ₅) ₃ - Catalyzed Reductive Lactonizati on	γ-Keto acid	(HMe ₂ SiC H ₂) ₂ , B(C ₆ F ₅) ₃	32	Complete cis stereocontr ol	Not specified	[2][3]
Radical Addition and Hydrogena tion	n- Valeraldeh yde, Crotonic acid	Benzoyl peroxide, Raney Ni	87	98:2	Racemic	[4]
Conversion from trans- to cis- Isomer	trans- Whiskey lactone	KOH, Triphenylp hosphine, Diethyl azodicarbo xylate	Not specified	Selective for cis	Dependent on starting material	[5]
Biocatalytic Synthesis	cis/trans- Whiskey lactone	Rhodococc us erythropoli s	High	Enantiomer ically pure cis	>99	[6][7]

Experimental Protocols



Method 1: Radical Addition and Hydrogenation for (±)cis-Whiskey Lactone

This protocol is based on a patented method involving the radical addition of n-valeraldehyde to crotonic acid, followed by catalytic hydrogenation.[4]

Step 1: Synthesis of 3-Methyl-4-oxooctanoic Acid

- To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 172 g (2 mol) of n-valeraldehyde.
- Under a nitrogen atmosphere, heat the n-valeraldehyde to 90-100 °C.
- Prepare a mixed solution of 172 g (2 mol) of n-valeraldehyde, 86 g (1 mol) of crotonic acid,
 10 g of benzoyl peroxide (initiator), and 0.17 g of boric acid (promoter).
- Over a period of approximately 3 hours, add the mixed solution dropwise to the heated nvaleraldehyde with stirring.
- After the addition is complete, continue stirring at 90-100 °C for an additional 3-4 hours.
- Cool the reaction mixture to room temperature and wash with a saturated sodium chloride solution until neutral.
- Separate the organic layer, dry over anhydrous sodium sulfate, and purify by vacuum distillation. Collect the fraction at 140 °C/270 Pa to obtain 3-methyl-4-oxooctanoic acid (yield: 76%).

Step 2: Catalytic Hydrogenation and Lactonization

- In a high-pressure autoclave, combine the 3-methyl-4-oxooctanoic acid from the previous step, ethanol (as solvent), and Raney nickel (5-10% by weight of the keto acid).
- Seal the autoclave and purge with hydrogen gas.
- Pressurize the autoclave with hydrogen to 5-10 MPa and conduct the hydrogenation at room temperature until the theoretical amount of hydrogen is consumed.



- After the reaction, filter off the Raney nickel catalyst.
- Remove the ethanol from the filtrate by distillation.
- Perform vacuum distillation of the residue. The product, cis-whiskey lactone, will distill at 90-96 °C/400 Pa as a result of thermal dehydration and cyclization of the intermediate hydroxy acid. The overall yield is reported to be 87% with a cis:trans ratio of 98:2.[4]

Method 2: Biocatalytic Synthesis of Enantiomerically Pure cis-Whiskey Lactone

This protocol describes a three-step chemoenzymatic synthesis to produce enantiomerically pure cis-whiskey lactone isomers.[6][7]

Step 1: Separation of cis- and trans-Whiskey Lactone

 A commercially available diastereomeric mixture of cis/trans-whiskey lactone is separated by column chromatography on silica gel to obtain the individual cis and trans isomers.

Step 2: Chemical Reduction to syn-3-Methyl-octane-1,4-diol

• The purified cis-**whiskey lactone** is chemically reduced to the corresponding syn-3-methyloctane-1,4-diol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran. The reaction is typically performed at low temperatures (e.g., 0 °C) and monitored by thin-layer chromatography.

Step 3: Microbial Oxidation to cis-Whiskey Lactone

- Microorganism and Culture Preparation:
 - Use Rhodococcus erythropolis DSM 44534 or PCM 2150.
 - Maintain the biocatalyst at 4°C on PCM medium agar slants.
 - For the biotransformation, transfer the microorganisms into conical flasks containing sterile
 PCM medium (composition per liter: 6 g NaCl, 20 g glucose, 2 g casein, 10 g
 bacteriological peptone, 2 g yeast extract, pH 5.5).



- Incubate the culture at 25 °C with shaking.
- Biotransformation:
 - To the microbial culture, add the syn-3-methyl-octane-1,4-diol (substrate).
 - The biotransformation is carried out for a specific duration (e.g., 24-66 hours) and can be monitored by gas chromatography (GC).
 - The microbial cells, containing alcohol dehydrogenases, will oxidize the diol to the corresponding cis-whiskey lactone.
- Product Isolation and Purification:
 - After the reaction is complete, extract the product from the culture medium using an organic solvent (e.g., ethyl acetate).
 - The organic extracts are then dried and concentrated.
 - The final product can be purified by column chromatography to yield enantiomerically pure cis-(+)-(4R,5R) or cis-(-)-(4S,5S)-whiskey lactone, depending on the specific strain and conditions used. This method can yield enantiomerically pure isomers with an e.e. >99%.
 [6]

Visualizations

Diagram 1: Multi-step Chemical Synthesis Workflow

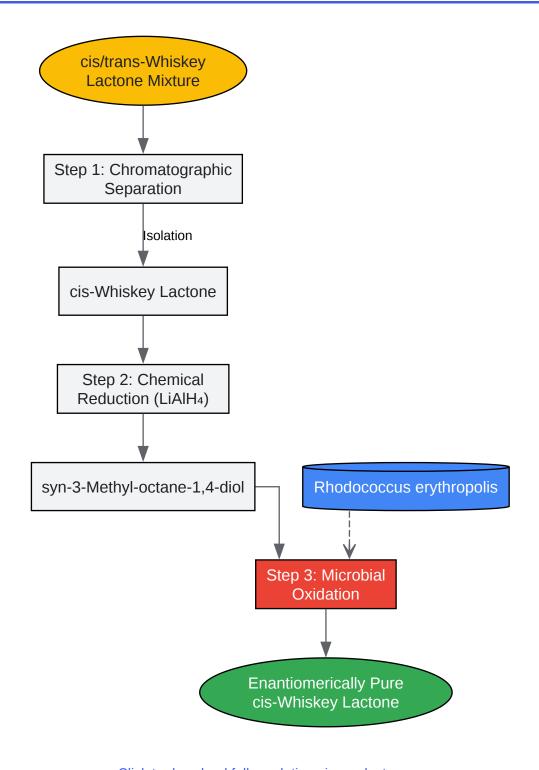


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Caption: Workflow for the 8-step synthesis of (±)-cis-whiskey lactone.

Diagram 2: Biocatalytic Synthesis Workflow



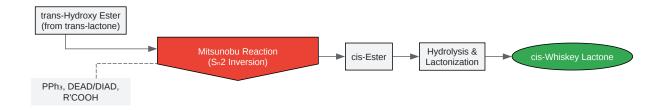


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Caption: Chemoenzymatic workflow for enantioselective cis-whiskey lactone synthesis.

Diagram 3: Key Stereochemical Inversion Step





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Caption: Conversion of trans- to cis-whiskey lactone via Mitsunobu inversion.

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